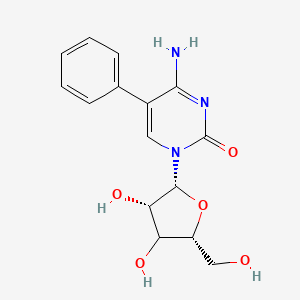

5-Phenylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H17N3O5 |

|---|---|

Molecular Weight |

319.31 g/mol |

IUPAC Name |

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one |

InChI |

InChI=1S/C15H17N3O5/c16-13-9(8-4-2-1-3-5-8)6-18(15(22)17-13)14-12(21)11(20)10(7-19)23-14/h1-6,10-12,14,19-21H,7H2,(H2,16,17,22)/t10-,11?,12+,14-/m1/s1 |

InChI Key |

NXZDBARVIPFCNZ-VFJKSUPXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)[C@H]3[C@H](C([C@H](O3)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenylcytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activity of 5-Phenylcytidine. As a cytidine (B196190) analog, this compound holds promise for applications in drug discovery, particularly in the realm of oncology, due to its potential role as a DNA methyltransferase (DNMT) inhibitor. This document outlines a plausible synthetic route, detailed experimental protocols derived from analogous compounds, expected characterization data, and a summary of its likely mechanism of action.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is widely used for the formation of carbon-carbon bonds and is particularly suitable for the arylation of nucleosides. The general strategy involves the coupling of a halogenated cytidine derivative with a phenylboronic acid. A plausible and commonly employed starting material is 5-iodo-2'-deoxycytidine (B1674142), which can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The following workflow outlines the key steps for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a generalized procedure based on established methods for the Suzuki coupling of 5-iodonucleosides. Optimization may be required for optimal yield and purity of this compound.

Materials:

-

5-iodo-2'-deoxycytidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-iodo-2'-deoxycytidine (1 equivalent) and phenylboronic acid (1.5 equivalents) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Catalyst and Base Addition: To the degassed solution, add sodium carbonate (2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Spectroscopic Data

The following tables summarize the expected quantitative data for the characterization of this compound, based on the analysis of structurally similar compounds.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 1H | H-6 |

| ~7.3-7.6 | m | 5H | Phenyl-H |

| ~6.1-6.3 | t | 1H | H-1' |

| ~5.2-5.4 | d | 1H | 3'-OH |

| ~5.0-5.2 | t | 1H | 5'-OH |

| ~4.2-4.4 | m | 1H | H-3' |

| ~3.8-4.0 | m | 1H | H-4' |

| ~3.5-3.7 | m | 2H | H-5' |

| ~2.1-2.3 | m | 2H | H-2' |

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~163-165 | C-4 |

| ~155-157 | C-2 |

| ~140-142 | C-6 |

| ~135-137 | Phenyl C (ipso) |

| ~128-130 | Phenyl C (ortho, meta, para) |

| ~110-112 | C-5 |

| ~87-89 | C-1' |

| ~85-87 | C-4' |

| ~70-72 | C-3' |

| ~61-63 | C-5' |

| ~40-42 | C-2' |

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected m/z | Species |

| ESI+ | [M+H]⁺ | Protonated molecule |

| ESI+ | [M+Na]⁺ | Sodium adduct |

| ESI- | [M-H]⁻ | Deprotonated molecule |

X-ray Crystallography

If suitable single crystals of this compound can be obtained, X-ray crystallography will provide unambiguous confirmation of its three-dimensional structure. The process involves growing high-quality crystals, collecting diffraction data using an X-ray diffractometer, and solving and refining the crystal structure. Key parameters to be determined include the unit cell dimensions, space group, and atomic coordinates.

Biological Activity and Mechanism of Action

This compound is a nucleoside analog and is expected to exhibit biological activity by interfering with nucleic acid metabolism. Its primary proposed mechanism of action is the inhibition of DNA methyltransferases (DNMTs).

Inhibition of DNA Methylation

DNA methylation is a crucial epigenetic modification that plays a key role in gene regulation. Aberrant hypermethylation of tumor suppressor genes is a hallmark of many cancers. DNMT inhibitors can reverse this process, leading to the re-expression of these silenced genes.

The proposed mechanism of action for this compound as a DNMT inhibitor is as follows:

-

Cellular Uptake and Phosphorylation: this compound is taken up by the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form.

-

Incorporation into DNA: During DNA replication, 5-phenyl-2'-deoxycytidine triphosphate is incorporated into the newly synthesized DNA strand in place of deoxycytidine.

-

Covalent Trapping of DNMT: When a DNMT enzyme attempts to methylate the cytosine base at the 5-position, the presence of the bulky phenyl group at this position prevents the normal methylation reaction. Instead, a stable covalent adduct is formed between the enzyme and the modified DNA.

-

Depletion of DNMT and Hypomethylation: The formation of these covalent adducts leads to the degradation of the DNMT enzymes, resulting in a depletion of active DNMT in the cell. This leads to passive demethylation of the genome during subsequent rounds of DNA replication, causing global hypomethylation.

Signaling Pathway of DNA Methyltransferase Inhibition

The inhibition of DNMTs by this compound can trigger a cascade of downstream cellular events, ultimately leading to anti-tumor effects.

5-Phenylcytidine: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylcytidine is a synthetic nucleoside analog belonging to the class of cytidine (B196190) derivatives. It is of significant interest to the scientific community, particularly in the fields of oncology and epigenetics, due to its potential as an inhibitor of DNA methyltransferases (DNMTs). This technical guide provides a comprehensive overview of the known physicochemical properties, potential biological activities, and relevant experimental methodologies associated with this compound. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates information from closely related 5-substituted cytidine analogs to provide a foundational understanding for researchers.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₇N₃O₅ | Calculated |

| Molecular Weight | 319.31 g/mol | [1] |

| Melting Point | Not available | - |

| Solubility | Expected to have some solubility in water and polar organic solvents like DMSO and DMF. | Inferred from similar nucleoside analogs. |

| pKa | Not available | - |

| logP | Not available | - |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach can be derived from methodologies used for other 5-substituted cytidine analogs. A plausible synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between a 5-halocytidine derivative and phenylboronic acid.

General Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for this compound.

Caption: A potential workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis (Hypothetical)

Materials:

-

5-Iodocytidine

-

Phenylboronic acid

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., a mixture of dioxane and water)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel under an inert atmosphere, add 5-iodocytidine, phenylboronic acid, and the palladium catalyst.

-

Add the base and the solvent mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification

Purification of the crude product is crucial to obtain this compound of high purity for biological assays. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the purification of modified nucleosides.

Materials and Equipment:

-

Crude this compound

-

HPLC-grade water with 0.1% Trifluoroacetic acid (TFA) (Mobile Phase A)

-

HPLC-grade acetonitrile (B52724) with 0.1% TFA (Mobile Phase B)

-

Preparative RP-HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a water/acetonitrile mixture).

-

Filter the solution through a 0.22 µm syringe filter.

-

Equilibrate the preparative RP-HPLC column with Mobile Phase A.

-

Inject the filtered sample onto the column.

-

Elute the compound using a linear gradient of Mobile Phase B.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).

-

Collect the fractions containing the pure product.

-

Confirm the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a solid.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of this compound.

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the protons of the phenyl group.

-

A singlet for the H6 proton of the cytidine base.

-

Signals for the sugar protons (H1', H2', H3', H4', H5').

-

Signals for the exchangeable protons of the amino and hydroxyl groups.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbon atoms of the phenyl ring.

-

Signals for the carbon atoms of the pyrimidine (B1678525) ring (C2, C4, C5, C6).

-

Signals for the carbon atoms of the ribose sugar (C1', C2', C3', C4', C5').

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of this compound.

Biological Activity and Mechanism of Action

This compound is a cytidine analog and is hypothesized to function as a DNA methyltransferase (DNMT) inhibitor.[1] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification involved in gene regulation. Aberrant DNA methylation is a hallmark of cancer and other diseases.

Proposed Mechanism of Action

Cytidine analogs, upon incorporation into DNA, can act as mechanism-based inhibitors of DNMTs. The general mechanism is believed to involve the formation of a covalent adduct between the enzyme and the modified cytidine base within the DNA, leading to the irreversible trapping and subsequent degradation of the DNMT enzyme. This results in a passive demethylation of the genome during subsequent rounds of DNA replication.

The following diagram illustrates the proposed signaling pathway of DNMT inhibition by cytidine analogs like this compound.

Caption: Proposed mechanism of action for this compound as a DNMT inhibitor.

Experimental Protocol: DNMT Inhibition Assay

To experimentally validate the inhibitory activity of this compound on DNMTs, an in vitro enzyme activity assay can be performed.

Materials:

-

Recombinant human DNMT1 enzyme

-

This compound

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor

-

DNA substrate (e.g., poly(dI-dC))

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the DNMT1 enzyme, DNA substrate, and varying concentrations of this compound (or a vehicle control).

-

Initiate the methylation reaction by adding ³H-SAM.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and spot the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated ³H-SAM.

-

Measure the amount of incorporated ³H-methyl groups using a scintillation counter.

-

Calculate the percentage of DNMT1 inhibition for each concentration of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel epigenetic drugs. While specific experimental data for this compound remains scarce, this technical guide provides a framework for its synthesis, purification, characterization, and biological evaluation based on established methodologies for similar nucleoside analogs. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this compound.

References

5-Phenylcytidine as a Fluorescent Nucleoside Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylcytidine is a synthetic analog of the natural nucleoside cytidine (B196190), featuring a phenyl group at the 5-position of the pyrimidine (B1678525) ring. While its primary applications have been explored in the context of anti-metabolic and anti-tumor activities, potentially through the inhibition of DNA methyltransferases, the introduction of the phenyl moiety suggests the possibility of inherent fluorescence. Aromatic groups can confer fluorescent properties to molecules, making this compound a candidate for development as a fluorescent nucleoside analog.

Fluorescent nucleoside analogs are invaluable tools in molecular biology and drug development. They can be incorporated into DNA and RNA oligonucleotides to serve as site-specific probes for studying nucleic acid structure, dynamics, and interactions with other molecules such as proteins and small molecule drugs. Their fluorescence is often sensitive to the local microenvironment, providing insights into conformational changes, binding events, and other molecular processes.

This technical guide will focus on the principles, photophysical properties, synthesis, and applications of fluorescent cytidine analogs, using the well-characterized tricyclic cytidine analogs, 1,3-diaza-2-oxophenothiazine (tC) and 1,3-diaza-2-oxophenoxazine (B1259096) (tC°), as primary examples due to the limited specific data on this compound.

Core Photophysical Properties of Tricyclic Cytidine Analogs

The tricyclic cytidine analogs tC and tC° are among the brightest and most useful fluorescent nucleobase analogs that are not significantly quenched when incorporated into DNA duplexes.[1][2] Their key photophysical properties are summarized in the tables below.

Table 1: Photophysical Properties of tC and tC° Monomers

| Property | tC (1,3-diaza-2-oxophenothiazine) | tC° (1,3-diaza-2-oxophenoxazine) |

| Absorption Max (λabs) | 385 nm | 360 nm |

| Emission Max (λem) | 500 nm | 465 nm |

| Molar Extinction Coefficient (ε) | ~10,000 M-1cm-1 (estimated) | 9,000 M-1cm-1[3] |

| Fluorescence Quantum Yield (Φ) | ~0.20 | 0.30[3] |

| Fluorescence Lifetime (τ) | 3.2 ns[4] | Not widely reported |

Table 2: Photophysical Properties of tC Incorporated into DNA[4]

| DNA Context | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

| Single-stranded | ~385 nm | ~500 nm | 0.17–0.24 | ~5.7 ns (average) |

| Double-stranded | ~385 nm | ~500 nm | 0.16–0.21 | ~6.3 ns (average) |

A significant advantage of tC is that its quantum yield is largely unaffected by its incorporation into both single- and double-stranded DNA, irrespective of the neighboring bases.[4] This makes it a reliable and consistently bright probe.

Synthesis and Incorporation into Oligonucleotides

The synthesis of fluorescent nucleoside analogs like tC for incorporation into DNA or RNA typically involves the preparation of a phosphoramidite (B1245037) derivative. This phosphoramidite can then be used in standard automated solid-phase oligonucleotide synthesis.

Synthesis of tC Phosphoramidite

A general synthetic route for the tC phosphoramidite is outlined below. The synthesis starts from the tricyclic cytosine base, which is then glycosylated, protected, and finally phosphitylated.[4]

Detailed Protocol: Synthesis of tC Phosphoramidite

-

Glycosylation: The sodium salt of 1,3-diaza-2-oxophenothiazine (tC base) is generated in situ with sodium hydride in dimethylformamide (DMF). This is then reacted with a protected 2-deoxyribose derivative, such as 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, at room temperature.

-

Deprotection: The toluoyl protecting groups are removed using sodium methoxide (B1231860) in methanol (B129727) to yield the tC nucleoside.

-

5'-Hydroxyl Protection: The 5'-hydroxyl group of the tC nucleoside is protected with a dimethoxytrityl (DMT) group by reacting with DMT-chloride in pyridine.

-

Phosphitylation: The 5'-O-DMT-tC nucleoside is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to yield the final tC phosphoramidite.

Incorporation into Oligonucleotides

The tC phosphoramidite can be incorporated into DNA or RNA sequences using a standard automated solid-phase synthesizer.

Detailed Protocol: Automated Oligonucleotide Synthesis

-

Preparation: The tC phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to the desired concentration (e.g., 0.1 M) and placed on a designated port on the DNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., controlled pore glass, CPG). Each cycle of nucleotide addition consists of four steps:

-

Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain using an acid (e.g., trichloroacetic acid).

-

Coupling: The tC phosphoramidite is activated with a catalyst (e.g., tetrazole or a more modern activator) and coupled to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

-

-

Cleavage and Deprotection: After the final nucleotide has been added, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed using a concentrated ammonia (B1221849) solution at elevated temperature.

-

Purification: The crude oligonucleotide containing the fluorescent analog is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Applications in Research

Fluorescent nucleoside analogs like tC and its derivatives are powerful tools for investigating various aspects of nucleic acid biology.

Studying Nucleic Acid Structure and Dynamics

The fluorescence of these analogs is often sensitive to their local environment, including base stacking, hybridization state, and conformational changes. This sensitivity can be exploited to monitor:

-

DNA and RNA folding: Changes in fluorescence intensity, emission wavelength, or lifetime can indicate the formation of secondary structures like hairpins, G-quadruplexes, or i-motifs.

-

Hybridization events: The change in fluorescence upon binding to a complementary strand can be used to develop highly specific probes for detecting target DNA or RNA sequences. Some derivatives, like 8-diethylamino-tC (DEAtC), exhibit a significant "turn-on" fluorescence response upon duplex formation.[5]

-

Local dynamics: Time-resolved fluorescence anisotropy can provide information about the rotational mobility of the nucleoside analog within the nucleic acid structure, revealing details about the flexibility of the helix.

Experimental Protocol: Fluorescence Spectroscopy of a tC-labeled Oligonucleotide

-

Sample Preparation:

-

Dissolve the purified, lyophilized oligonucleotide containing tC in a suitable buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.0).

-

Determine the concentration of the oligonucleotide using UV-Vis spectroscopy by measuring the absorbance at 260 nm.

-

For hybridization studies, mix the tC-labeled oligonucleotide with its complementary strand in a 1:1.1 molar ratio, heat to 95°C for 5 minutes, and then allow it to cool slowly to room temperature to ensure proper annealing.

-

-

Fluorescence Measurements:

-

Use a spectrofluorometer to measure the fluorescence spectra.

-

Set the excitation wavelength to the absorption maximum of the tC analog (e.g., 385 nm for tC).

-

Record the emission spectrum over a suitable range (e.g., 420-600 nm for tC).

-

Measure the fluorescence of the single-stranded oligonucleotide and the duplex to observe any changes upon hybridization.

-

To determine the quantum yield, compare the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) under identical conditions.

-

Investigating DNA-Protein Interactions

The binding of a protein to a DNA or RNA molecule can alter the local environment of a fluorescent nucleoside analog positioned at or near the binding site. This can lead to changes in fluorescence that can be used to study:

-

Binding affinity and kinetics: By titrating the nucleic acid with the protein and monitoring the change in fluorescence, one can determine the dissociation constant (Kd) and, with stopped-flow instrumentation, the association and dissociation rate constants.

-

Conformational changes: Protein binding can induce conformational changes in the nucleic acid, which can be detected by changes in the fluorescence of the probe.

-

Mapping binding sites: By incorporating the fluorescent analog at different positions within the nucleic acid, it is possible to map the protein binding site.

Conclusion

While specific photophysical data for this compound remains to be elucidated, the extensive research on structurally related fluorescent cytidine analogs, particularly the tricyclic cytidines tC and tC°, provides a strong foundation for its potential as a valuable research tool. These analogs offer bright and environmentally sensitive probes for investigating a wide range of biological processes involving nucleic acids. The methodologies for their synthesis, incorporation into oligonucleotides, and use in various biophysical assays are well-established and can likely be adapted for this compound. Future research into the specific fluorescent properties of this compound and its derivatives will be crucial to fully unlock its potential as a fluorescent nucleoside analog for applications in basic research and drug development.

References

- 1. Biophysical and Biochemical Applications of Fluorescent Tricyclic Cytidine for Nucleic Acid Labeling and DNA Structural Dynamics - ProQuest [proquest.com]

- 2. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Fluorescent Analogs of Deoxycytidine for Monitoring DNA Transitions from Duplex to Functional Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence Turn-On Sensing of DNA Duplex Formation by a Tricyclic Cytidine Analogue - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 5-Phenylcytidine: A Technical Guide

Abstract

5-Phenylcytidine, a synthetic pyrimidine (B1678525) nucleoside analog, has been investigated for its potential as an antimetabolite and anticancer agent. As a derivative of cytidine (B196190), its mechanism of action is hypothesized to involve the inhibition of DNA methyltransferases (DNMTs), enzymes crucial in epigenetic regulation and frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanism of action of this compound, tailored for researchers and professionals in drug development.

Introduction

The modification of nucleosides has been a cornerstone of antiviral and anticancer drug discovery. This compound belongs to the class of 5-substituted pyrimidine nucleosides. The introduction of a phenyl group at the C-5 position of the cytosine base creates a sterically bulky analog with the potential to interfere with the enzymatic processes involving DNA and RNA synthesis and modification. The primary rationale for the development of such analogs is their potential to act as inhibitors of DNA methyltransferases (DNMTs). Hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a hallmark of many cancers, leading to their silencing. Inhibitors of DNMTs can reverse this process, leading to the re-expression of these critical genes and subsequent antitumor effects.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various organic chemistry methodologies. A key strategy involves the introduction of the phenyl group at the 5-position of the pyrimidine ring, often via a palladium-catalyzed cross-coupling reaction.

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A prevalent and efficient method for the synthesis of 5-aryl pyrimidine nucleosides is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst.

Experimental Protocol: Synthesis of this compound Derivatives

The following protocol is adapted from the synthesis of 5-phenylcytosine nucleoside derivatives and can be considered a general procedure for the synthesis of this compound.

Materials:

-

5-Iodocytidine (B14750) (or a protected precursor)

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt (TPPTS)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve 5-iodocytidine (1 equivalent) and phenylboronic acid (1.5 equivalents) in a mixture of acetonitrile and water.

-

Catalyst and Base Addition: Add palladium(II) acetate (0.05 equivalents), TPPTS (0.15 equivalents), and sodium carbonate (2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield this compound.

Biological Activity and Mechanism of Action

Hypothesized Mechanism of Action: DNA Methyltransferase Inhibition

As a cytidine analog, this compound is postulated to exert its biological effects through the inhibition of DNA methyltransferases (DNMTs). The mechanism is thought to involve the covalent trapping of the DNMT enzyme by the modified cytosine base.

Cytotoxicity and Antitumor Activity

While specific quantitative data for this compound is limited, studies on its derivatives have provided some insights. In one study, various 5-phenylcytosine nucleosides were evaluated for their cytostatic effects on L1210, HeLa, and L929 cell cultures. However, none of the tested compounds exhibited significant cytostatic activity[1]. This suggests that the phenyl modification alone may not be sufficient to confer potent antitumor properties in these specific cell lines. Further derivatization or evaluation in other cancer models may be necessary.

For context, other 5-substituted cytidine analogs have demonstrated significant antitumor activity. For example, 5-fluoro-2'-deoxycytidine (B1672315) (FCdR) and 5-aza-2'-deoxycytidine are well-known DNMT inhibitors with proven anticancer effects.

Table 1: Cytotoxicity of Related Cytidine Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-fluoro-2'-deoxycytidine (FdCyd) | AsPC-1 (Pancreatic) | ~1 | [2] |

| 5-fluoro-2'-deoxycytidine (FdCyd) | LCL-PI 11 (Hepatocellular) | <1 | [2] |

| 5-aza-2'-deoxycytidine | FaDu (Head and Neck) | 2.5 - 10 (for 48h) | [3] |

| 5-aza-2'-deoxycytidine | MUTZ-1 (Myelodysplastic Syndrome) | 2.82 (for 48h) | [4] |

Potential Impact on Signaling Pathways

Through the inhibition of DNMTs and subsequent re-expression of tumor suppressor genes, this compound could potentially modulate several key signaling pathways implicated in cancer. A primary example is the p53 signaling pathway. The p53 tumor suppressor gene is often silenced by hypermethylation in cancer. Its re-activation by a DNMT inhibitor can lead to cell cycle arrest and apoptosis.

Experimental Protocols

DNA Methyltransferase (DNMT) Activity/Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of compounds like this compound on DNMT activity.

Principle: This assay measures the transfer of a methyl group from S-adenosylmethionine (SAM) to a DNA substrate by DNMTs. The resulting methylated DNA is quantified using an antibody specific for 5-methylcytosine (B146107) in an ELISA-based format.

Materials:

-

DNMT1 enzyme

-

This compound (or other test inhibitors)

-

DNA substrate-coated microplate

-

Assay buffer

-

S-adenosylmethionine (SAM)

-

Anti-5-methylcytosine primary antibody

-

HRP-conjugated secondary antibody

-

Colorimetric substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Reaction Mixture: To each well of the DNA substrate-coated microplate, add the assay buffer, SAM, DNMT1 enzyme, and the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction to occur.

-

Washing: Wash the plate multiple times with a wash buffer to remove unreacted components.

-

Antibody Incubation: Add the diluted anti-5-methylcytosine primary antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.

-

Washing: Repeat the washing step.

-

Detection: Add the colorimetric substrate and incubate until a sufficient color develops. Stop the reaction with the stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound represents an interesting scaffold for the development of novel epigenetic drugs. While initial studies on some of its derivatives have not shown significant cytostatic activity, its structural similarity to known DNMT inhibitors warrants further investigation. Future research should focus on:

-

Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines, including those known to be sensitive to hypomethylating agents.

-

Quantitative DNMT Inhibition Assays: Directly measuring the IC50 values of this compound against purified DNMT1, DNMT3A, and DNMT3B to confirm its mechanism of action and determine its potency and selectivity.

-

Gene Expression Analysis: Performing transcriptomic studies (e.g., RNA-seq) on cancer cells treated with this compound to identify the specific genes and pathways that are modulated.

-

Structural Optimization: Synthesizing and evaluating further derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.

By systematically addressing these areas, the full therapeutic potential of this compound and related compounds can be elucidated, potentially leading to the development of new and effective anticancer agents.

References

Quantum Yield of 5-Phenylcytidine Analogs in Diverse Solvent Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield of 5-phenylcytidine (B12097887) analogs, focusing on the influence of solvent polarity on their photophysical properties. Due to the limited availability of published data specifically for this compound, this guide will focus on the closely related and well-characterized 6-phenylpyrrolodeoxycytidine, alongside other relevant cytidine (B196190) analogs. This information is critical for the application of these compounds as fluorescent probes in various biological and chemical systems.

Quantitative Photophysical Data

The fluorescence quantum yield (Φ) of cytidine analogs is highly dependent on the solvent environment. Aromatic substitution, such as the phenyl group, can lead to significant fluorescence, but the efficiency of this emission is dictated by factors like solvent polarity and viscosity. Below is a summary of the quantum yield for 6-phenylpyrrolodeoxycytidine and a related analog in different solvents.

| Compound | Solvent | Quantum Yield (Φ) |

| 6-phenylpyrrolodeoxycytidine | Dioxane | 0.28[1] |

| 6-phenylpyrrolodeoxycytidine | Ethanol (B145695) | 0.48[1] |

| 6-phenylpyrrolodeoxycytidine | Water | < 0.01[1] |

| 5,6-benzopyrrolodeoxycytidine | Ethanol | ~1.0[1][2] |

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is a critical experimental procedure. The most common approach is the relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Relative Quantum Yield Measurement

This method is based on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields.

Materials and Equipment:

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Spectroscopic grade solvents.

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

-

The synthesized cytidine analog.

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the desired solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts "sample" and "std" refer to the test compound and the standard, respectively.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the relative fluorescence quantum yield.

Caption: Workflow for determining relative fluorescence quantum yield.

Influence of Solvent Polarity on Quantum Yield

The significant drop in quantum yield for 6-phenylpyrrolodeoxycytidine in water compared to less polar organic solvents like dioxane and ethanol highlights the profound effect of the local environment on the fluorescence of these molecules[1]. This phenomenon can be attributed to several factors, including:

-

Increased Non-radiative Decay Pathways: In polar protic solvents like water, hydrogen bonding interactions can provide efficient pathways for non-radiative decay of the excited state, thus quenching fluorescence.

-

Twisted Intramolecular Charge Transfer (TICT): In some fluorophores, the excited state can relax through a non-emissive TICT state, which is often stabilized by polar solvents. While not explicitly confirmed for this compound, this is a common mechanism for fluorescence quenching.

-

Aggregation-Caused Quenching: In aqueous solutions, hydrophobic aromatic molecules may aggregate, leading to self-quenching of fluorescence.

The logical relationship between solvent properties and the observed quantum yield is depicted in the diagram below.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 5-Phenylcytidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation pathways of 5-Phenylcytidine is limited in publicly available literature. This guide provides a comprehensive overview based on the established stability of the parent molecule, cytidine (B196190), and its analogs, combined with general principles of chemical degradation. The proposed pathways for this compound are therefore predictive and should be confirmed by experimental studies.

Introduction to Drug Stability and Forced Degradation Studies

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability testing involves subjecting the drug substance to various environmental factors to understand how its chemical, physical, and microbiological properties change over time.[1] Forced degradation, or stress testing, is a crucial component of the drug development process, designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[2]

The primary objectives of forced degradation studies are:

-

To elucidate the degradation pathways of the drug substance.[2]

-

To identify the likely degradation products that could form under various conditions.[2]

-

To establish the intrinsic stability of the molecule.[2]

-

To develop and validate stability-indicating analytical methods that can separate the drug substance from its degradation products.[1][3]

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing, including forced degradation studies.[4] These studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2] A degradation of 5-20% is generally considered optimal for the validation of chromatographic assays.[2]

General Stability and Degradation of Cytidine

Cytidine, the parent nucleoside of this compound, is susceptible to degradation, primarily through hydrolysis and deamination, especially under acidic conditions. The primary degradation pathways for cytidine include:

-

Hydrolytic Depurination/Depyrimidination: Cleavage of the N-glycosidic bond between the cytosine base and the ribose sugar, yielding cytosine and ribose. This is a common degradation pathway for nucleosides in acidic solutions.

-

Deamination: Hydrolytic deamination of the cytosine base to form uridine. This reaction is also favored under acidic conditions.

The stability of cytidine and its derivatives is significantly influenced by pH, temperature, and the presence of enzymes.

Influence of Substituents at the 5-Position of Cytidine

The nature of the substituent at the 5-position of the pyrimidine (B1678525) ring can significantly impact the chemical stability and degradation profile of cytidine analogs. For instance:

-

5-Azacytidine (B1684299): This analog is known for its instability in aqueous solutions, where it undergoes reversible ring-opening to form an N-formylamidino-N'-β-D-ribofuranosylurea intermediate, which then irreversibly degrades.[5][6][7]

-

5-Fluorocytidine: The electron-withdrawing fluorine atom can influence the susceptibility of the molecule to nucleophilic attack and other degradation reactions. Studies on the related 5-fluorouracil (B62378) have shown it to be relatively stable under acidic, neutral, oxidative, and photolytic conditions, but it degrades in alkaline conditions.[8][9]

The phenyl group in this compound is a bulky, aromatic substituent. Its electron-donating or withdrawing properties through resonance and inductive effects will influence the electron density of the pyrimidine ring, thereby affecting its susceptibility to hydrolysis, oxidation, and other degradation reactions.

Postulated Stability and Degradation Pathways of this compound

In the absence of direct experimental data, the following degradation pathways for this compound are postulated based on the known degradation of cytidine and the chemical nature of the phenyl substituent.

4.1. Hydrolytic Degradation:

-

Acidic Conditions: Similar to cytidine, this compound is expected to undergo hydrolysis of the N-glycosidic bond to yield 5-phenylcytosine and ribose. Deamination to 5-phenyluridine is also a likely pathway. The presence of the phenyl group might influence the rate of these reactions.

-

Alkaline Conditions: The stability in alkaline conditions is less predictable without experimental data. Some cytidine analogs show increased degradation in alkaline media.

4.2. Oxidative Degradation: The pyrimidine ring and the phenyl group are potential sites for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).[10] Potential oxidation products could include hydroxylated species on either the pyrimidine or the phenyl ring, or cleavage of the rings under harsh conditions.

4.3. Thermal Degradation: Exposure to high temperatures can lead to various degradation reactions, including the cleavage of the glycosidic bond and decomposition of the heterocyclic and sugar moieties. The specific degradation products would need to be identified experimentally.

4.4. Photodegradation: Compounds with aromatic and heterocyclic rings are often susceptible to photodegradation. Exposure to UV or visible light could lead to the formation of various photoproducts through mechanisms such as photo-oxidation or photo-isomerization.

Data Presentation: General Conditions for Forced Degradation Studies

The following table summarizes typical stress conditions used in forced degradation studies as recommended by ICH guidelines. The exact conditions should be optimized for each drug substance to achieve the target degradation of 5-20%.[2][3]

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 80°C.[10] |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 80°C.[10] |

| Oxidation | 3% to 30% H₂O₂ at room temperature.[10] |

| Thermal Degradation | Solid drug substance or solution heated at temperatures above accelerated stability conditions (e.g., 80°C).[10] |

| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12] |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies. These should be adapted and optimized for this compound.

6.1. General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

6.2. Acid Hydrolysis Protocol:

-

To a known volume of the stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

-

Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.

-

Analyze the samples by a stability-indicating HPLC method.

6.3. Base Hydrolysis Protocol:

-

To a known volume of the stock solution, add an equal volume of an appropriate concentration of sodium hydroxide (B78521) (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH).

-

Follow steps 2-5 as in the acid hydrolysis protocol, neutralizing the samples with an equivalent amount of acid.

6.4. Oxidative Degradation Protocol:

-

To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 6% H₂O₂ to achieve a final concentration of 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze samples at various time points.

6.5. Thermal Degradation Protocol:

-

Solution: Heat the stock solution at an elevated temperature (e.g., 80°C).

-

Solid State: Place the solid drug substance in a stability chamber at an elevated temperature.

-

Withdraw and analyze samples at various time points.

6.6. Photostability Protocol:

-

Expose the drug substance (solid and in solution) to a calibrated light source as per ICH Q1B guidelines.[11][12]

-

Keep a control sample in the dark at the same temperature.

-

Analyze the exposed and control samples at the end of the exposure period.

6.7. Analytical Method: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically used. The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Mandatory Visualizations

7.1. Postulated Degradation Pathways of this compound

Caption: Postulated degradation pathways for this compound under various stress conditions.

7.2. Experimental Workflow for Forced Degradation Studies

References

- 1. ijsdr.org [ijsdr.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. fda.gov [fda.gov]

- 5. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

An In-Depth Technical Guide on the Cellular Uptake and Metabolism of 5-Phenylcytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylcytidine is a synthetic cytidine (B196190) analog that holds potential as an anti-metabolic and anti-tumor agent. Like other nucleoside analogs, its therapeutic efficacy is contingent on its transport into target cells and subsequent metabolic activation. This technical guide provides a comprehensive overview of the putative cellular uptake and metabolic pathways of this compound, drawing parallels with well-characterized cytidine analogs. Detailed experimental protocols for investigating its transport, metabolism, and cytotoxic effects are provided to facilitate further research and drug development efforts. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide offers a foundational framework for its systematic evaluation.

Introduction

Nucleoside analogs represent a cornerstone in the chemotherapy of cancer and viral diseases. These structural mimics of natural nucleosides can disrupt cellular processes by interfering with nucleic acid synthesis and other metabolic pathways. This compound, a cytidine analog with a phenyl group at the 5th position of the pyrimidine (B1678525) ring, is of interest for its potential to inhibit DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer.[1] The cellular uptake and subsequent metabolism of this compound are critical determinants of its pharmacological activity. This document outlines the probable mechanisms of its cellular transport and metabolic fate and provides detailed methodologies for its investigation.

Cellular Uptake of this compound

Due to their hydrophilic nature, nucleosides and their analogs typically require specialized transporter proteins to cross the cell membrane. The cellular uptake of this compound is likely mediated by the same transporters responsible for the influx of natural nucleosides. These transporters are broadly categorized into two families:

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.

-

Concentrative Nucleoside Transporters (CNTs): These are active transporters that move nucleosides against their concentration gradient, a process often coupled to the sodium ion gradient.

The specific transporters involved in this compound uptake and their kinetic parameters (Km and Vmax) would need to be determined experimentally.

Figure 1: Hypothesized cellular uptake pathways for this compound.

Metabolism of this compound

Once inside the cell, this compound must be anabolized to its active triphosphate form to exert its pharmacological effect, likely as an inhibitor of DNA methyltransferases. This metabolic activation is a multi-step process catalyzed by a series of kinases. Conversely, catabolic enzymes can inactivate the drug.

Anabolic Pathway (Activation)

-

Phosphorylation to Monophosphate: The initial and often rate-limiting step is the phosphorylation of this compound to this compound-5'-monophosphate. This reaction is likely catalyzed by uridine-cytidine kinases (UCK1 or UCK2).[2][3]

-

Conversion to Diphosphate (B83284): The monophosphate is subsequently phosphorylated to the diphosphate form by a nucleoside monophosphate kinase.

-

Formation of the Active Triphosphate: Finally, a nucleoside diphosphate kinase catalyzes the formation of this compound-5'-triphosphate, the putative active metabolite.

Catabolic Pathway (Inactivation)

A potential catabolic pathway for this compound is deamination by cytidine deaminase, which would convert it to 5-phenyluridine. This metabolite may have its own biological activity or be further metabolized and excreted.

Figure 2: Hypothesized metabolic pathways for this compound.

Quantitative Data

| Parameter | Cell Line | Value | Method | Reference |

| Uptake Kinetics | ||||

| Km | Radiolabeled Uptake Assay | |||

| Vmax | Radiolabeled Uptake Assay | |||

| Metabolite Levels | ||||

| this compound-MP | HPLC-MS/MS | |||

| this compound-DP | HPLC-MS/MS | |||

| this compound-TP | HPLC-MS/MS | |||

| 5-Phenyluridine | HPLC-MS/MS | |||

| Cytotoxicity | ||||

| IC50 | MTT Assay |

Experimental Protocols

The following protocols are standard methods used for studying the cellular uptake and metabolism of nucleoside analogs and can be adapted for this compound.

Protocol 1: Radiolabeled Nucleoside Uptake Assay

This assay is used to determine the kinetics of cellular uptake.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

[³H]-5-Phenylcytidine (requires custom synthesis) or a suitable radiolabeled surrogate

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Seed cells in 24-well plates and grow to 80-90% confluency.

-

Wash cells twice with pre-warmed transport buffer.

-

Add transport buffer containing varying concentrations of [³H]-5-Phenylcytidine to the wells.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

-

Calculate the initial uptake rates and determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Figure 3: Workflow for the radiolabeled nucleoside uptake assay.

Protocol 2: In Vitro Metabolism using HPLC-MS/MS

This method is for the identification and quantification of this compound and its metabolites.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

HPLC-MS/MS system

Procedure:

-

Treat cultured cells with this compound at a desired concentration and for various time points.

-

Harvest the cells and wash them with ice-cold PBS.

-

Extract the intracellular metabolites by adding a cold extraction solution (e.g., 80% methanol).

-

Centrifuge to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the supernatant using a validated HPLC-MS/MS method to separate and quantify this compound and its potential metabolites (monophosphate, diphosphate, triphosphate, and 5-phenyluridine).

-

A standard curve for each analyte should be prepared to ensure accurate quantification.

Figure 4: Workflow for the analysis of this compound metabolism.

Protocol 3: MTT Cytotoxicity Assay

This assay measures the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways

The primary mechanism of action for many cytidine analogs is the inhibition of DNA synthesis or, in the case of hypomethylating agents, the inhibition of DNA methyltransferases. The incorporation of this compound triphosphate into DNA could lead to the trapping of DNMTs, leading to their degradation and subsequent passive demethylation of the genome. This can lead to the re-expression of tumor suppressor genes and the induction of apoptosis. The precise signaling pathways affected by this compound would need to be elucidated through further studies, such as gene expression profiling and pathway analysis.

Figure 5: Hypothesized signaling pathway initiated by this compound.

Conclusion

This compound is a promising cytidine analog with potential applications in cancer therapy. Understanding its cellular uptake and metabolism is paramount for its rational drug development. This guide provides a framework for the systematic investigation of this compound's pharmacology, based on established principles for nucleoside analogs. The detailed protocols and hypothesized pathways presented herein should serve as a valuable resource for researchers dedicated to advancing our knowledge of this compound and its potential clinical utility. Further studies are critically needed to generate specific quantitative data for this compound to fully elucidate its mechanism of action and to optimize its therapeutic application.

References

In Vitro Transcription with 5-Phenylcytidine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of in vitro transcription (IVT) with a specific focus on the incorporation of the modified nucleotide, 5-Phenylcytidine triphosphate (5-Ph-CTP). This document is intended for researchers, scientists, and professionals in drug development who are exploring the synthesis of modified mRNA for therapeutic and research applications. While specific quantitative data for the incorporation of 5-Ph-CTP is not extensively available in public literature, this guide offers a robust framework based on established protocols for similar modified nucleotides.

Introduction to Modified mRNA and this compound

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleotides into the transcript. These modifications can enhance stability, reduce immunogenicity, and improve translational efficiency. This compound is a cytidine (B196190) analog featuring a phenyl group at the 5-position of the pyrimidine (B1678525) ring. The introduction of this bulky, hydrophobic moiety can impart unique biophysical properties to the resulting mRNA, potentially influencing its secondary structure, protein-binding characteristics, and overall performance in cellular environments.

Enzymatic Incorporation of this compound Triphosphate

The synthesis of mRNA containing this compound is achieved through in vitro transcription, a process that utilizes a DNA template, an RNA polymerase (commonly T7, T3, or SP6), and a mixture of the four standard nucleotide triphosphates (NTPs), with CTP being partially or fully replaced by 5-Ph-CTP. T7 RNA polymerase is known to be tolerant of a variety of modifications at the 5-position of pyrimidines, making it a suitable enzyme for this purpose.

The general workflow for in vitro transcription with this compound triphosphate is depicted below:

Experimental Protocols

The following protocols are adapted from established methods for in vitro transcription with modified nucleotides and should be optimized for specific templates and experimental goals.

DNA Template Preparation

A high-quality, linearized DNA template is crucial for efficient in vitro transcription.

-

Plasmid Linearization:

-

Digest 10-20 µg of plasmid DNA containing the gene of interest downstream of a T7 promoter with a suitable restriction enzyme to create a blunt or 5'-overhang end.

-

Incubate at the recommended temperature for 2-4 hours or overnight.

-

Verify complete linearization by running a small aliquot on an agarose (B213101) gel.

-

-

Template Purification:

-

Purify the linearized DNA template using a phenol:chloroform extraction followed by ethanol (B145695) precipitation or a commercial PCR purification kit.

-

Resuspend the purified DNA in nuclease-free water to a final concentration of 0.5-1 µg/µL.

-

In Vitro Transcription Reaction

Assemble the following reaction components at room temperature in the order listed. It is critical to maintain an RNase-free environment.

| Component | Volume (µL) for 20 µL reaction | Final Concentration |

| Nuclease-Free Water | Up to 20 µL | - |

| 10x Transcription Buffer | 2 µL | 1x |

| 100 mM ATP | 2 µL | 10 mM |

| 100 mM GTP | 2 µL | 10 mM |

| 100 mM UTP | 2 µL | 10 mM |

| 100 mM 5-Ph-CTP | 2 µL | 10 mM |

| Linear DNA Template (0.5 µg/µL) | 2 µL | 50 ng/µL |

| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |

| T7 RNA Polymerase (20 U/µL) | 2 µL | 2 U/µL |

| Total Volume | 20 µL |

Notes:

-

The ratio of 5-Ph-CTP to CTP can be varied to achieve different levels of modification. For full substitution, omit CTP entirely.

-

The optimal concentration of magnesium ions is critical and may need to be adjusted when using modified nucleotides.

-

Incubate the reaction at 37°C for 2-4 hours.

mRNA Purification and Quality Control

-

DNase Treatment:

-

Add 1 µL of RNase-free DNase I to the transcription reaction.

-

Incubate at 37°C for 15-30 minutes.

-

-

mRNA Purification:

-

Purify the transcribed mRNA using lithium chloride (LiCl) precipitation, a spin column-based purification kit, or HPLC.

-

Resuspend the purified mRNA in nuclease-free water.

-

-

Quality Control:

-

Assess the integrity and size of the mRNA transcript by denaturing agarose gel electrophoresis.

-

Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

-

Data Presentation

While specific experimental data for this compound triphosphate is limited, the following table provides a template for how to present comparative data for different modified cytidine analogs. The values presented are hypothetical and for illustrative purposes only.

| Modified Nucleotide | Incorporation Efficiency (%) | mRNA Yield (µg/20µL reaction) | A260/A280 Ratio |

| Cytidine (Control) | 100 | 80 | 2.05 |

| This compound | Hypothetical: 75 | Hypothetical: 60 | Hypothetical: 2.03 |

| 5-Methylcytidine | 95 | 78 | 2.06 |

| Pseudouridine (Ψ) | 98 | 85 | 2.04 |

Potential Signaling Pathways and Molecular Interactions

The introduction of this compound into an mRNA molecule could potentially alter its interaction with key cellular components involved in translation and the innate immune response. The bulky phenyl group may influence the binding of RNA-binding proteins (RBPs) and ribosomal components.

Conclusion

The use of this compound triphosphate in in vitro transcription presents an intriguing avenue for the development of novel mRNA-based therapeutics and research tools. While further studies are needed to fully characterize the incorporation efficiency and the functional consequences of this modification, the protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers. Careful optimization of the transcription reaction and thorough characterization of the resulting modified mRNA will be essential for successful application.

Enzymatic Incorporation of 5-Phenylcytidine into RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of modified nucleosides into RNA is a powerful tool for elucidating RNA structure-function relationships, developing RNA-based therapeutics, and creating novel biotechnological applications. 5-Phenylcytidine (5-PhC), a synthetic cytidine (B196190) analog featuring a bulky phenyl group at the C5 position, offers a unique modification for probing steric and electronic interactions within RNA molecules. This technical guide provides a comprehensive overview of the enzymatic incorporation of this compound into RNA transcripts using bacteriophage T7 RNA polymerase. It includes a detailed experimental protocol for in vitro transcription, a summary of the current data on incorporation efficiency, and a discussion of the anticipated biophysical consequences of this modification.

Introduction

Chemical modifications expand the functional repertoire of RNA beyond its canonical four-base code. Introducing synthetic analogs like this compound can impart novel properties, such as enhanced thermal stability, altered protein recognition, or improved nuclease resistance. The phenyl group, being a bulky and hydrophobic moiety, can be used to probe spatial constraints within RNA secondary and tertiary structures, investigate stacking interactions, and modulate the binding of proteins or small molecules. The enzymatic synthesis of RNA containing 5-PhC is primarily achieved through in vitro transcription (IVT) with T7 RNA polymerase, which has been shown to tolerate a variety of modifications at the 5-position of pyrimidines.

Enzymatic Incorporation by T7 RNA Polymerase

The workhorse for the enzymatic synthesis of modified RNA is the DNA-dependent RNA polymerase from the T7 bacteriophage. This single-subunit enzyme is highly processive and exhibits remarkable tolerance for modified nucleoside triphosphates (NTPs), including those with bulky substituents at the C5 position of pyrimidines.

Incorporation Efficiency

Systematic studies have demonstrated that this compound triphosphate (5-Ph-CTP) is a viable substrate for T7 RNA polymerase.[1] While precise kinetic parameters (K_m and V_max) for 5-Ph-CTP are not extensively documented in the literature, qualitative analysis via gel electrophoresis indicates that it is incorporated efficiently.

The efficiency can be influenced by the sequence context, particularly the number and proximity of modified bases within the transcript.[1] For instance, templates requiring multiple adjacent incorporations of 5-PhC may result in lower yields of full-length transcripts compared to templates with single or sparsely distributed modifications.

Table 1: Qualitative Incorporation Efficiency of 5-Substituted Pyrimidine Triphosphates by T7 RNA Polymerase

| Modified NTP | Substituent | Relative Size | Incorporation Efficiency (Qualitative) | Reference |

| 5-Ph-CTP | Phenyl | Medium-Large | Good | [1] |

| 5-Me-CTP | Methyl | Small | Good | [1] |

| 5-Ethynyl-CTP | Ethynyl | Small | Good | [1] |

| 5-Benzofuryl-CTP | Benzofuryl | Large | Moderate | [1] |

| 5-Dibenzofuryl-CTP | Dibenzofuryl | Very Large | Poor / Not a Substrate | [1] |

Note: Efficiency is estimated based on the intensity of full-length RNA bands on polyacrylamide gels as reported in the cited literature. "Good" indicates yields comparable to unmodified RNA.

Biophysical and Functional Consequences of this compound Incorporation

While direct experimental data on the biophysical properties of 5-PhC-containing RNA is limited, predictions can be made based on studies of other C5-substituted pyrimidines.

Thermal Stability

The introduction of bulky, hydrophobic groups at the C5 position of pyrimidines can influence the thermal stability (melting temperature, T_m) of RNA duplexes. C5 modifications that enhance base stacking interactions, such as C5-substituted pyrimidines, generally increase duplex stability.[2] The phenyl group in 5-PhC is expected to contribute favorably to stacking interactions, potentially increasing the T_m of an RNA duplex. However, steric hindrance could counteract this effect depending on the sequence context.

Table 2: Anticipated Effects of this compound on RNA Duplex Stability

| Property | Anticipated Effect | Rationale |

| Melting Temperature (T_m) | Likely Increase | The phenyl group can enhance base stacking interactions within the helix, a key contributor to duplex stability. |

| Duplex Conformation | Likely A-form | Minor modifications at the C5 position typically do not alter the overall A-form helical geometry of RNA duplexes. |

| Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) | To Be Determined | Precise thermodynamic measurements would require dedicated thermal denaturation studies (e.g., UV-melting).[3][4] |

Translation Efficiency

The effect of 5-PhC on mRNA translation is currently unknown. Modifications within the coding sequence can impact codon recognition by the ribosome and the overall efficiency of protein synthesis. Bulky adducts may cause ribosomal stalling or frameshifting. Conversely, some modifications have been shown to enhance translation.[5] Empirical testing using in vitro translation systems or cellular transfection experiments would be required to determine the specific impact of 5-PhC.

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of RNA containing this compound via in vitro transcription with T7 RNA polymerase.

Synthesis of this compound Triphosphate (5-Ph-CTP)

The synthesis of the modified nucleotide is a prerequisite. This is typically achieved through a multi-step chemical synthesis, often involving a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) on a halogenated cytidine precursor, followed by triphosphorylation.[1]

In Vitro Transcription (IVT) Protocol

This protocol is a general guideline and may require optimization depending on the specific DNA template and desired RNA product.

Materials:

-

Linearized DNA template with a T7 promoter (100-200 ng/µL)

-

T7 RNA Polymerase (e.g., 50 U/µL)

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

-

Ribonucleoside Triphosphates (NTPs): ATP, GTP, UTP (100 mM stocks)

-

Unmodified CTP (100 mM stock)

-

This compound Triphosphate (5-Ph-CTP) (10-50 mM stock, adjust based on solubility)

-

RNase Inhibitor (e.g., 40 U/µL)

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Reaction Assembly: Thaw all components on ice. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube. It is recommended to prepare a master mix if running multiple reactions. The following is an example for a 20 µL reaction:

-

Nuclease-free water: to final volume of 20 µL

-

10x Transcription Buffer: 2 µL

-

ATP, GTP, UTP (100 mM stocks): 2 µL each (for 10 mM final concentration)

-

CTP and 5-Ph-CTP: Adjust volumes to achieve the desired ratio. For complete substitution, add 5-Ph-CTP to a final concentration of 10 mM and omit CTP. For partial incorporation, mix CTP and 5-Ph-CTP accordingly.

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 1 µL

-

-

Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours. Longer incubation times (up to 16 hours) may increase yield for some templates.

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

-

RNA Purification: Purify the RNA transcript using a standard method such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or using a commercial RNA purification kit based on spin columns.

-

Analysis: Analyze the integrity and yield of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) stained with a suitable dye (e.g., SYBR Gold). The incorporation of the bulky phenyl group may cause the modified RNA to migrate slightly differently than its unmodified counterpart. Confirm incorporation using mass spectrometry (LC-MS or MALDI-TOF).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the chemo-enzymatic synthesis and analysis of this compound-containing RNA.

Relationship between Modification and Properties

This diagram outlines the logical flow from the chemical modification to its potential functional consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Phenylcytidine: A Technical Guide for Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract